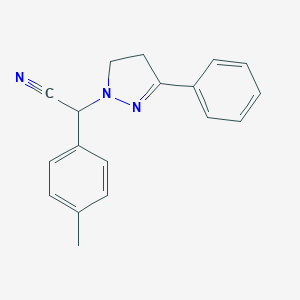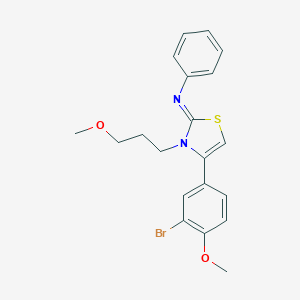
(4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile (MPDPA) is a chemical compound that has gained significant interest in recent years due to its potential applications in scientific research. MPDPA is a heterocyclic compound that contains both pyrazole and nitrile functional groups. It is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mecanismo De Acción
The mechanism of action of (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
(4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases. (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has also been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for use in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile in scientific research include its high purity and yield, as well as its potential as a therapeutic agent for the treatment of various diseases. However, the limitations of using (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile include its limited solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research involving (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile. One area of interest is the development of more efficient synthesis methods for (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile, which could increase its availability for use in scientific research. Another area of interest is the investigation of the mechanism of action of (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile, which could provide insights into its potential therapeutic applications. Additionally, further research is needed to determine the safety and efficacy of (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile for use in humans.
Métodos De Síntesis
The synthesis of (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile involves the reaction of 4-methylbenzaldehyde with 3-phenyl-4,5-dihydro-1H-pyrazole-1-carbonitrile in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile as a white crystalline solid. The synthesis of (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been optimized to yield high purity and high yields, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
(4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propiedades
Nombre del producto |
(4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile |
|---|---|
Fórmula molecular |
C18H17N3 |
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)acetonitrile |
InChI |
InChI=1S/C18H17N3/c1-14-7-9-16(10-8-14)18(13-19)21-12-11-17(20-21)15-5-3-2-4-6-15/h2-10,18H,11-12H2,1H3 |
Clave InChI |
FEVDWDQGSXLTOD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C#N)N2CCC(=N2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)C(C#N)N2CCC(=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B257667.png)




![2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B257679.png)


![N-[1-(2-adamantyl)ethyl]-3-phenylacrylamide](/img/structure/B257690.png)
![6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B257694.png)


![N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)